5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring
Preparation Methods
The synthesis of 5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the fluorophenyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules. Compared to these, 5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Similar compounds include:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Properties
Molecular Formula |
C23H18F2N4O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H18F2N4O2/c24-18-7-4-16(5-8-18)6-9-21-27-20(15-26)23(31-21)29-12-10-28(11-13-29)22(30)17-2-1-3-19(25)14-17/h1-9,14H,10-13H2/b9-6+ |
InChI Key |
SIXZALRGUFFWAQ-RMKNXTFCSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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